molecular formula C7H11ClO3 B15290385 (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate

(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate

Cat. No.: B15290385
M. Wt: 178.61 g/mol
InChI Key: ONTOYIDHPJBLQR-UHFFFAOYSA-N
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Description

(2-Chloro-2-oxoethyl) 2,2-dimethylpropanoate is a specialized ester compound with a molecular formula of C 7 H 11 ClO 3 and a molecular weight of 178.61 g/mol . This molecule is characterized by a reactive chloro-oxoethyl moiety and a sterically bulky 2,2-dimethylpropanoate (pivalate) group . The pivalate group is renowned in synthetic chemistry for conferring enhanced stability to the ester bond, protecting it from both hydrolysis and oxidative degradation under various conditions . In organic synthesis, this compound serves as a valuable bifunctional intermediate. The chloride atom is a proficient leaving group, making the molecule susceptible to nucleophilic substitution reactions with a range of nucleophiles, including amines and thiols, to form novel amides or thioesters . Concurrently, the ester bond can be selectively hydrolyzed under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol . A common synthetic route to this compound involves the acid-catalyzed esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol . Its research applications are broad, spanning the synthesis of complex organic molecules, investigation in medicinal chemistry for pharmaceutical development, and use in material science for the preparation of novel polymers and advanced materials . The mechanism of action in its reactions is straightforward: in nucleophilic substitutions, the chloro group acts as a leaving group, facilitating an attack on the carbonyl carbon, while hydrolysis targets the ester carbonyl . Structural analogs, such as Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, share a similar pivalate core but can differ in the nature and reactivity of the esterifying alcohol and the position of the chloride, which influences their overall electrophilicity and physical properties . Research into related 2,2-dimethylpropanoate (pivalate) esters highlights their role as key intermediates in the synthesis of compounds with demonstrated biological activity, including anticancer and antimicrobial properties . Please note that this product is intended for research purposes only in controlled laboratory settings (in-vitro) and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C7H11ClO3/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3

InChI Key

ONTOYIDHPJBLQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted esters or amides.

    Reduction: Formation of (2-hydroxyethyl) 2,2-dimethylpropanoate.

    Hydrolysis: Formation of 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.

Scientific Research Applications

(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate has several applications in scientific research, including:

    Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material science: Utilized in the preparation of polymers and other advanced materials.

    Biological studies: Employed in biochemical assays and studies involving enzyme inhibition.

Mechanism of Action

The mechanism of action of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the reducing agent donates electrons to the carbonyl carbon, converting the keto group to a hydroxyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: A chlorohydrin derivative synthesized via hydrolysis of a dichloro precursor .
  • (Thiophen-2-yl)formamido 2,2-dimethylpropanoate (17): A heterocyclic ester with a formamido-thiophene group, yielding 77% under optimized conditions .
  • (2-Bromopyridin-4-yl)formamido 2,2-dimethylpropanoate (30): A brominated pyridine derivative with moderate yield (36%) .

The target compound’s chloro-oxoethyl group distinguishes it from these analogs, likely conferring higher electrophilicity and reactivity in nucleophilic substitutions.

Yield and Efficiency

Compound Name Yield Key Reaction Conditions Reference
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate 62% 115°C, 48 h, 1,4-dioxane
(Thiophen-2-yl)formamido 2,2-dimethylpropanoate 77% THF, room temperature
(2-Bromopyridin-4-yl)formamido 2,2-dimethylpropanoate 36% Multi-step, CsOAc catalyst

Yields correlate with substituent complexity. The chloro-oxoethyl group may necessitate controlled conditions to avoid side reactions (e.g., over-hydrolysis).

Physical and Chemical Properties

  • Boiling Point: 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate distills at 70°C/40 Pa , whereas heterocyclic analogs (e.g., compound 17) are isolated as solids .
  • Stability : The pivalate group enhances steric protection, reducing hydrolysis rates compared to less hindered esters. Chlorinated derivatives may exhibit higher reactivity in SN2 reactions.

Q & A

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodology :
  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy.
  • LC-MS waste analysis ensures proper disposal of toxic byproducts.
  • Adhere to NIH/EPA guidelines for non-FDA-approved compounds .

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